Cas no 1357624-05-5 (1,3-Benzodioxole-5-acetamide, 2,2-difluoro-)

1,3-Benzodioxole-5-acetamide, 2,2-difluoro- 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzodioxole-5-acetamide, 2,2-difluoro-
-
- MDL: MFCD29066696
- インチ: 1S/C9H7F2NO3/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H2,12,13)
- InChIKey: CZLIKMNSVCZIKD-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(CC(N)=O)C=C2OC1(F)F
1,3-Benzodioxole-5-acetamide, 2,2-difluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB277584-1 g |
2,2-Difluoro-1,3-benzodioxole-5-acetamide; . |
1357624-05-5 | 1g |
€690.00 | 2023-04-26 | ||
abcr | AB277584-1g |
2,2-Difluoro-1,3-benzodioxole-5-acetamide; . |
1357624-05-5 | 1g |
€690.00 | 2025-03-19 |
1,3-Benzodioxole-5-acetamide, 2,2-difluoro- 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
1,3-Benzodioxole-5-acetamide, 2,2-difluoro-に関する追加情報
Introduction to 1,3-Benzodioxole-5-acetamide, 2,2-difluoro (CAS No. 1357624-05-5)
The compound 1,3-Benzodioxole-5-acetamide, 2,2-difluoro (CAS No. 1357624-05-5) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and synthesis of novel bioactive molecules. This compound belongs to the benzodioxole class of scaffolds, which have garnered considerable attention due to their diverse pharmacological properties and potential applications in medicinal chemistry. The introduction of fluorine atoms at the 2,2-position enhances its electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
1,3-Benzodioxole-5-acetamide, 2,2-difluoro is characterized by its structural complexity and functional diversity. The benzodioxole core is a well-known pharmacophore found in several bioactive natural products and synthetic drugs. The presence of an acetamide group at the 5-position introduces a polar moiety that can interact with biological targets through hydrogen bonding, while the fluorine substituents contribute to metabolic stability and binding affinity. These structural features make it an attractive scaffold for developing small-molecule inhibitors targeting various therapeutic pathways.
In recent years, there has been a growing interest in the development of fluorinated benzodioxole derivatives due to their enhanced biological activity and improved pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can modulate the electronic properties of molecules, leading to increased binding affinity and selectivity towards biological targets. For instance, fluorinated analogs of benzodioxole have shown promising results in inhibiting enzymes involved in cancer metabolism and inflammation.
The synthesis of 1,3-Benzodioxole-5-acetamide, 2,2-difluoro involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions and fluorination techniques have been employed to construct the desired molecular framework efficiently. The introduction of fluorine atoms at the 2,2-position is particularly challenging but can be achieved using specialized reagents and conditions that ensure regioselectivity and functional group compatibility.
Recent research has highlighted the potential of 1,3-Benzodioxole-5-acetamide, 2,2-difluoro as a lead compound for developing novel therapeutic agents. Preclinical studies have shown that this compound exhibits significant inhibitory activity against certain kinases and transcription factors implicated in various diseases. The fluorinated benzodioxole scaffold appears to interact with these targets through specific binding interactions that are enhanced by the presence of fluorine atoms. This has opened up new avenues for designing more effective and selective inhibitors for therapeutic applications.
The pharmacological profile of 1,3-Benzodioxole-5-acetamide, 2,2-difluoro is further supported by computational studies that predict its binding mode to biological targets using molecular docking simulations. These studies have provided valuable insights into how the structural features of this compound contribute to its bioactivity. By understanding these interactions at a molecular level, researchers can fine-tune the structure to improve potency and reduce off-target effects.
Future directions in the study of 1,3-Benzodioxole-5-acetamide, 2,2-difluoro include exploring its potential as an intermediate in the synthesis of more complex drug candidates. Additionally, investigating its mechanism of action and pharmacokinetic properties will be crucial for translating preclinical findings into clinical applications. Collaborative efforts between synthetic chemists and biologists are essential to accelerate the discovery process and bring this compound closer to therapeutic use.
The development of novel bioactive molecules like 1,3-Benzodioxole-5-acetamide, 2,2-difluoro underscores the importance of innovative chemical synthesis and interdisciplinary research in pharmaceutical chemistry. As our understanding of molecular interactions continues to evolve, compounds such as this one hold great promise for addressing unmet medical needs through targeted drug design.
1357624-05-5 (1,3-Benzodioxole-5-acetamide, 2,2-difluoro-) 関連製品
- 59513-89-2(4-Isocyanatobenzyl cyanide)
- 2165202-60-6(3-amino-3-cyclobutylpentanamide)
- 641613-83-4(Quinoline, 4-butyl-3-fluoro-)
- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)
- 1062122-60-4(seco-Temsirolimus)
- 82039-84-7(5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid)
- 737000-96-3((S)-(+)-2-HEXYL ISOTHIOCYANATE)
- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)
- 895456-79-8(3-(4-chlorobenzenesulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylpropanamide)
- 2549016-57-9(6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine)
